2,3-Di(propan-2-yl)naphthalene-1-sulfonic acid
CAS No.: 1322-93-6
Cat. No.: VC20968441
Molecular Formula: C16H19NaO3S
Molecular Weight: 314.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1322-93-6 |
|---|---|
| Molecular Formula | C16H19NaO3S |
| Molecular Weight | 314.4 g/mol |
| IUPAC Name | sodium;2,3-di(propan-2-yl)naphthalene-1-sulfonate |
| Standard InChI | InChI=1S/C16H20O3S.Na/c1-10(2)14-9-12-7-5-6-8-13(12)16(20(17,18)19)15(14)11(3)4;/h5-11H,1-4H3,(H,17,18,19);/q;+1/p-1 |
| Standard InChI Key | RUQIYMSRQQCKIK-UHFFFAOYSA-M |
| SMILES | CC(C)C1=CC2=CC=CC=C2C(=C1C(C)C)S(=O)(=O)O |
| Canonical SMILES | CC(C)C1=CC2=CC=CC=C2C(=C1C(C)C)S(=O)(=O)[O-].[Na+] |
Introduction
Chemical Structure and Identification
2,3-Di(propan-2-yl)naphthalene-1-sulfonic acid features a bicyclic aromatic hydrocarbon core with strategically positioned functional groups. The compound consists of a naphthalene ring system with two isopropyl substituents at positions 2 and 3, and a sulfonic acid moiety at position 1. This arrangement of substituents confers unique chemical and physical properties that distinguish it from other naphthalene derivatives.
Chemical Identity and Nomenclature
The compound is formally identified by the following parameters:
Physicochemical Properties
Understanding the physicochemical properties of 2,3-di(propan-2-yl)naphthalene-1-sulfonic acid is essential for predicting its behavior in various environments and applications.
Physical Properties
The compound exhibits the following physical characteristics:
Spectroscopic Properties
The compound can be characterized using various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy reveals characteristic signals for aromatic protons (δ ~7.5-8.5 ppm), isopropyl methyl groups (δ ~1.2-1.4 ppm), and isopropyl methine protons (δ ~2.8-3.2 ppm).
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Infrared (IR) spectroscopy shows distinctive absorption bands for the sulfonic acid group (S=O stretching at ~1170-1370 cm⁻¹) and aromatic C-H stretching (~3000-3100 cm⁻¹).
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Mass spectrometry provides characteristic fragmentation patterns, with the molecular ion peak at m/z 291 and fragment ions corresponding to the loss of sulfonic acid group and isopropyl groups.
Synthesis and Preparation Methods
The preparation of 2,3-di(propan-2-yl)naphthalene-1-sulfonic acid typically involves multi-step synthetic procedures that require precise control of reaction conditions.
Laboratory Synthesis Routes
The synthesis generally involves:
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Alkylation of Naphthalene: Introduction of isopropyl groups at positions 2 and 3 through Friedel-Crafts alkylation reactions using isopropyl halides and appropriate Lewis acid catalysts.
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Sulfonation Reaction: The alkylated naphthalene undergoes sulfonation, typically using concentrated sulfuric acid or oleum (H₂SO₄ with dissolved SO₃) to introduce the sulfonic acid group at position 1.
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Purification: The crude product is purified through techniques such as recrystallization, precipitation, or column chromatography to obtain the pure compound.
Industrial Production
On an industrial scale, the synthesis often involves:
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Controlled Alkylation: Reaction between naphthalene and isopropyl alcohol or propene under the action of acid catalysts such as concentrated sulfuric acid.
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Selective Sulfonation: Treatment with 104% sulfuric acid (containing excess SO₃) under carefully controlled temperature conditions to achieve regioselective sulfonation.
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Isolation and Purification: Precipitation, filtration, washing with appropriate solvents, and drying to obtain the final product with the desired purity.
Chemical Reactivity
The chemical behavior of 2,3-di(propan-2-yl)naphthalene-1-sulfonic acid is influenced by both the naphthalene core and the functional groups attached to it.
Characteristic Reactions
The compound can undergo several characteristic reactions:
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Salt Formation: Reaction with bases to form corresponding sulfonate salts, which often have enhanced water solubility.
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Esterification: Reaction with alcohols to form sulfonate esters, which can serve as intermediates in organic synthesis.
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Electrophilic Substitution: Despite the deactivating nature of the sulfonic acid group, the naphthalene ring can undergo further substitution reactions under forcing conditions.
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Desulfonation: Under strongly acidic conditions and high temperature, the compound can undergo desulfonation to revert to the alkylated naphthalene.
Applications and Uses
2,3-Di(propan-2-yl)naphthalene-1-sulfonic acid finds applications across various scientific and industrial domains due to its unique properties.
Research Applications
The compound has significant value in scientific research:
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Fluorescent Probes: The compound can function as a fluorescent probe for detecting protein aggregates in both in vitro and in vivo systems, making it valuable for studying protein aggregation-related diseases such as Alzheimer's and Parkinson's.
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Protein Stabilization: It demonstrates the ability to inhibit protein aggregation and stabilize protein structures, contributing to research on protein folding mechanisms and stability.
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Analytical Chemistry: Used in various analytical techniques as a reference standard or derivatizing agent.
Industrial Applications
In industrial settings, the compound and its derivatives serve multiple functions:
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Surfactants and Dispersants: The amphiphilic nature of the molecule makes it useful in formulations requiring surface-active properties.
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Catalysis: Functions as a catalyst or cocatalyst in certain organic reactions, particularly those requiring acidic conditions.
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Additives: Used as additive in specialized lubricants, coatings, and other industrial formulations.
Comparative Analysis with Related Compounds
Understanding how 2,3-di(propan-2-yl)naphthalene-1-sulfonic acid compares to structurally related compounds provides insight into its unique characteristics and applications.
Comparison with Other Naphthalene Sulfonic Acids
The following table compares key properties of 2,3-di(propan-2-yl)naphthalene-1-sulfonic acid with other naphthalene sulfonic acids:
Derivatives and Related Compounds
Several derivatives and related compounds have been studied:
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Butan-1-amine;2,3-di(propan-2-yl)naphthalene-1-sulfonic acid: A salt form with potential applications similar to the parent acid but with modified solubility and reactivity profiles.
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Propan-2-yl naphthalene-2-sulfonate: An ester derivative with altered chemical properties, particularly regarding hydrolytic stability and lipophilicity.
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Sodium 2,3-di(propan-2-yl)naphthalene-1-sulfonate: The sodium salt, which typically exhibits enhanced water solubility compared to the free acid.
Research Developments and Future Prospects
Research on 2,3-di(propan-2-yl)naphthalene-1-sulfonic acid continues to evolve, with several promising directions.
Recent Research Findings
Recent studies have focused on:
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Protein Interaction Studies: Investigation of the compound's interactions with specific proteins, particularly those prone to aggregation in neurodegenerative diseases.
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Catalytic Applications: Exploration of the compound's potential as a Brønsted acid catalyst in various organic transformations.
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Material Science Applications: Utilization in the development of specialized materials such as polymers and composites.
Future Research Directions
Future research may explore:
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Structural Modifications: Development of novel derivatives with enhanced properties for specific applications.
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Therapeutic Development: Further investigation of potential therapeutic applications, particularly in the context of neurodegenerative diseases.
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Green Chemistry Approaches: Development of more environmentally friendly synthesis methods and applications.
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